molecular formula C18H22O3 B1495745 Epi-Cryptoacetalide CAS No. 132152-57-9

Epi-Cryptoacetalide

Cat. No. B1495745
CAS RN: 132152-57-9
M. Wt: 286.4 g/mol
InChI Key: HUTQFIYQAWCICW-ADLMAVQZSA-N
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Description

Epi-Cryptoacetalide is a natural diterpenoid . It shows high affinity to ER-α and PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . It has anti-endometriosis activities .


Synthesis Analysis

The total synthesis of the tetracyclic terpene natural product cryptoacetalide has been reported . Key steps of the synthesis are a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .


Molecular Structure Analysis

The molecular formula of Epi-Cryptoacetalide is C18H22O3 . Its structure was established by spectroscopic means including 2D-NMR methods .


Chemical Reactions Analysis

Epi-Cryptoacetalide reveals high affinity to ER-α and PGE2 receptor (EP2 subtype) .


Physical And Chemical Properties Analysis

The molecular weight of Epi-Cryptoacetalide is 286.4 g/mol . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Advanced Imaging Techniques

Epi-Cryptoacetalide's applications in scientific research primarily focus on advanced imaging techniques, particularly in magnetic resonance imaging (MRI). Echo-planar imaging (EPI), a form of MRI, has seen significant progress in obtaining images rapidly, as opposed to traditional methods that take longer. EPI's applications extend to evaluating cardiac function, mapping water diffusion and temperature in tissues, functional imaging of the central nervous system, and more (Stehling, Turner, & Mansfield, 1991). This fast imaging technique is pivotal in early diagnosis of diseases like ischemic heart disease, stroke, and cancer.

Functional Magnetic Resonance Imaging (fMRI)

Another critical application of Epi-Cryptoacetalide is in functional MRI (fMRI) and diffusion imaging for studying the human brain. Techniques like multiplexed-EPI have been developed to significantly reduce the whole brain scan time, which is essential for fMRI and diffusion imaging (Feinberg et al., 2010). This advancement is crucial for neuroscience research, allowing for better understanding and treatment of neurological disorders.

Optimizing MRI for Specific Brain Regions

Optimization of EPI for specific brain regions, like the orbitofrontal cortex, is another notable application. This optimization is significant for reducing susceptibility-induced image distortions common in MRI scans of areas near air/tissue interfaces (Deichmann, Gottfried, Hutton, & Turner, 2003). Such advancements enhance the quality of functional studies of these brain regions, leading to more accurate diagnostic and therapeutic approaches.

Safety and Hazards

The safety data sheet for Epi-Cryptoacetalide suggests that in case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention is required .

properties

IUPAC Name

(3R,4'R)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQFIYQAWCICW-ADLMAVQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4'R)-4',6,6-Trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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